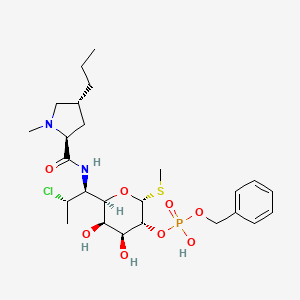
L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- is a complex organic compound with a unique structure It is characterized by its octopyranoside backbone and various functional groups, including a chloro group, a pyrrolidinyl carbonyl amino group, and a phenylmethyl hydrogen phosphate group
Métodos De Preparación
The synthesis of L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- involves multiple steps. The synthetic route typically starts with the preparation of the octopyranoside backbone, followed by the introduction of the chloro group, the pyrrolidinyl carbonyl amino group, and the phenylmethyl hydrogen phosphate group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: It can be used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrolidinyl carbonyl amino group and the phenylmethyl hydrogen phosphate group play crucial roles in its biological activity. These functional groups allow the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Compared to other similar compounds, L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- stands out due to its unique combination of functional groups. Similar compounds include other octopyranosides with different substituents, such as:
- L-threo-alpha-D-galacto-Octopyranoside derivatives with different halogen groups.
- Compounds with variations in the pyrrolidinyl carbonyl amino group.
- Analogues with different phosphate groups.
Propiedades
Número CAS |
124600-31-3 |
|---|---|
Fórmula molecular |
C25H40ClN2O8PS |
Peso molecular |
595.085 |
Nombre IUPAC |
benzyl [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H40ClN2O8PS/c1-5-9-17-12-18(28(3)13-17)24(31)27-19(15(2)26)22-20(29)21(30)23(25(35-22)38-4)36-37(32,33)34-14-16-10-7-6-8-11-16/h6-8,10-11,15,17-23,25,29-30H,5,9,12-14H2,1-4H3,(H,27,31)(H,32,33)/t15-,17+,18-,19+,20+,21-,22+,23+,25+/m0/s1 |
Clave InChI |
YICKZSJGHDBTKH-FWNHFGBGSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)OCC3=CC=CC=C3)O)O)C(C)Cl |
Sinónimos |
L-threo-α-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6- [[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino ]-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















